molecular formula C13H12FNS B14555624 Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- CAS No. 62237-51-8

Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-

Cat. No.: B14555624
CAS No.: 62237-51-8
M. Wt: 233.31 g/mol
InChI Key: CZJMWEKVYJWISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives typically involves the reaction of pyridine with various substituents under specific conditions. For Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-, one common method involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form the desired pyridine derivative .

Industrial Production Methods

Industrial production of pyridine derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired compound. The exact industrial methods for Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new drugs and antimicrobial agents.

Properties

CAS No.

62237-51-8

Molecular Formula

C13H12FNS

Molecular Weight

233.31 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)sulfanylethyl]pyridine

InChI

InChI=1S/C13H12FNS/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2

InChI Key

CZJMWEKVYJWISH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCCC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.